1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula CHF OS and a molecular weight of 226.27 g/mol. This compound features a cyclobutane ring substituted with a carboxylic acid group and a thioether linkage to a 2-fluorophenyl group. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and potential biological activity, making it of interest in medicinal chemistry and pharmaceutical research .
The reactivity of 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid can be attributed to its functional groups. The carboxylic acid moiety can undergo typical reactions such as:
Additionally, the compound may engage in electrophilic aromatic substitution due to the presence of the fluorinated phenyl group .
The specific biological mechanisms and efficacy of this compound require further investigation through pharmacological studies .
Synthesis of 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid typically involves several steps:
These synthetic routes often require careful control of reaction conditions to achieve high yields and purity .
1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid has potential applications in various fields:
Interaction studies involving 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically explore:
Several compounds share structural similarities with 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | Cyclobutane ring, carboxylic acid | Lacks sulfur functionality |
| 1-(3-Fluorophenyl)thio)cyclobutane-1-carboxylic acid | Similar structure with a different fluorine position | Potentially different biological activity |
| 1-(4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid | Contains a para-fluoro substitution | May exhibit distinct pharmacological properties |
| 2-(Fluorophenyl)thio)-propanoic acid | Propanoic acid instead of cyclobutane | Different ring structure leading to varied reactivity |
These compounds highlight the unique characteristics of 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid, particularly its cyclobutane core and thioether linkage, which may confer distinct chemical reactivity and biological properties compared to others .
Cyclobutane ring construction remains a pivotal challenge due to the inherent strain of four-membered carbocycles. Recent advances in stereoselective synthesis have enabled efficient access to functionalized cyclobutanes, which are critical precursors for fluorophenyl-thioether systems.
Thermal Ring Contraction of Pyrrolidines
A contractive approach to cyclobutanes involves the thermal rearrangement of pyrrolidines. For example, pyrrolidine derivatives undergo ring contraction via singlet 1,4-biradical intermediates upon treatment with hypervalent iodine reagents (e.g., HTIB) and ammonium salts. This method achieves excellent stereocontrol, as demonstrated by the conversion of cis-pyrrolidine-2,5-dicarboxylates to cis-cyclobutanes with preserved stereochemistry (dr > 20:1). The reaction proceeds through electrophilic amination, generating a reactive 1,1-diazene intermediate that extrudes nitrogen to form a biradical species. Subsequent intramolecular cyclization yields the cyclobutane core, while competing β-fragmentation pathways produce olefinic byproducts.
Photoredox-Catalyzed Radical-Polar Cascades
Photoredox catalysis offers a complementary strategy for cyclobutane synthesis. Shu et al. developed a deboronative radical addition-polar cyclization cascade using arylboronate complexes and haloalkyl alkenes. Under visible-light irradiation, single-electron transfer generates aryl radicals that undergo addition to electron-deficient alkenes. Subsequent polar cyclization forms cyclobutanes with diverse substitution patterns. This method tolerates functional groups such as esters and halides, making it suitable for synthesizing carboxylic acid precursors.
Comparative Analysis of Cyclobutane Formation Methods
| Method | Substrate | Yield (%) | Stereoselectivity (dr) | Key Advantages |
|---|---|---|---|---|
| Thermal Contraction | Pyrrolidines | 24–79 | >20:1 | High stereoretention |
| Photoredox | Boronates/Alkenes | 32–77 | N/A | Functional group tolerance |
Introducing sulfur into cyclobutane scaffolds necessitates precise control over regioselectivity and compatibility with strained systems. Organocatalytic protocols have emerged as powerful tools for thioether synthesis without requiring thiols.
Photochemical Organocatalytic Sulfurization
Wu et al. demonstrated a thiol-free method using tetramethylthiourea as a sulfur source. Under 405 nm light, an indole thiolate catalyst generates aryl radicals from aryl chlorides via single-electron transfer. These radicals are trapped by thiourea, forming thioether intermediates that react with alcohols to yield aryl alkyl thioethers. Applied to cyclobutane carboxylic acid derivatives, this approach could enable direct sulfurization of ketone precursors. For instance, cyclobutanone intermediates may undergo nucleophilic attack by in situ-generated thiolate species, forming thioketone derivatives.
Cross-Coupling Strategies
Transition-metal catalysis provides alternative pathways for sulfur incorporation. Enantioselective cross-couplings using palladium or nickel complexes with chiral ligands (e.g., Josiphos) enable C–S bond formation in strained systems. For cyclobutanes, Suzuki-Miyaura couplings with thiophenylboronic acids could install the 2-fluorophenylthio group post-cyclization. However, steric hindrance from the cyclobutane ring may necessitate bulky ligands to prevent β-hydride elimination.
Sulfurization Reaction Parameters
| Condition | Catalyst/Ligand | Yield (%) | Substrate Scope |
|---|---|---|---|
| Photochemical | Indole thiolate | 46–77 | Aryl chlorides, alcohols |
| Pd-Catalyzed | Josiphos | 52–91 | Boronic acids, halides |
Fluoride anions are underutilized in thioether synthesis but offer potential advantages in activating silicon-based protecting groups or facilitating SN2 displacements.
Deprotection-Coupled Sulfurization
Fluoride ions (e.g., TBAF) cleave silyl ethers, enabling sequential deprotection and sulfurization. For example, a cyclobutane carboxylic acid protected as a tert-butyldimethylsilyl (TBS) ester could undergo fluoride-mediated deprotection, concurrently exposing a thiol nucleophile for reaction with 2-fluorophenyl electrophiles. This one-pot strategy minimizes intermediate isolation steps and improves atom economy.
Nucleophilic Aromatic Substitution
Electron-deficient aryl fluorides participate in nucleophilic aromatic substitution (SNAr) with thiols. While conventional SNAr requires harsh conditions, fluoride anions can activate aryl fluorides by stabilizing transition states through electrostatic interactions. For 2-fluorophenylthioether formation, this mechanism could proceed under mild conditions using catalytic tetrabutylammonium fluoride (TBAF).
Proposed Fluoride-Catalyzed Mechanism
This pathway remains theoretical but aligns with known fluoride roles in mediating SNAr and deprotection reactions.
The carbophilic addition mechanisms in sulfur-rich heterocycle synthesis represent a fundamental approach to understanding the reactivity of 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid . These mechanisms involve the preferential interaction of carbon centers with electrophilic species, particularly in the context of sulfur-containing heterocyclic compounds [3] [4]. The presence of the thioether linkage in the target compound creates unique opportunities for carbophilic activation pathways that differ significantly from conventional carbon-heteroatom bond formation strategies [5] [6].
Research has demonstrated that sulfur-containing alkylidene heterocycles can undergo formal cycloaddition reactions through carbophilic mechanisms, with quinidine-catalyzed transformations achieving yields up to 95% and enantioselectivities reaching 99% enantiomeric excess [7]. The mechanistic pathway involves initial coordination of the sulfur atom to the electrophilic center, followed by nucleophilic attack at the carbon center adjacent to the sulfur functionality [8]. This process is particularly relevant for 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid, where the fluorophenyl substituent provides additional electronic stabilization through resonance effects .
The carbophilic addition process in sulfur-rich systems proceeds through distinct mechanistic stages that can be summarized in the following data table:
| Mechanistic Stage | Key Intermediates | Activation Energy (kcal/mol) | Selectivity Factor |
|---|---|---|---|
| Initial Coordination | Sulfur-electrophile complex | 12.3-15.7 | 85-92% |
| Nucleophilic Attack | Carbocation intermediate | 18.5-22.1 | 78-89% |
| Ring Formation | Cyclic transition state | 25.4-28.9 | 91-96% |
| Product Formation | Heterocyclic product | 8.2-11.6 | 94-98% |
The role of the fluorine substituent in the phenyl ring enhances the carbophilic character of the system through inductive electron withdrawal, which stabilizes the developing positive charge during the addition process [7]. Computational studies have shown that the fluorine atom creates a dipole moment that facilitates the approach of nucleophilic species to the carbon center, resulting in enhanced reaction rates and improved stereoselectivity [6] [8].
Rhodium-catalyzed synthesis pathways have emerged as particularly effective for organosulfur compound formation through carbophilic mechanisms [6]. These processes involve reversible reactions and chemical equilibria that allow for fine-tuning of product distribution and stereochemical outcomes [6]. The rhodium complexes efficiently catalyze the cleavage of sulfur-sulfur bonds and transfer organothio groups to organic compounds, providing diverse organosulfur products without requiring bases or organometallic reagents [6].
Radical-mediated pathways represent a critical mechanistic framework for understanding the transformation behavior of cyclobutane systems, particularly in the context of ring contraction and expansion processes [9] [10] [11]. These pathways are especially relevant for 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid due to the inherent strain energy of the four-membered ring system and the potential for radical stabilization through the sulfur and fluorophenyl substituents [12] [13] [14].
The visible light-driven strain-increase ring contraction methodology has demonstrated remarkable efficiency in converting five-membered ring alkenyl boronate complexes into cyclobutanes through radical intermediates [9]. This process involves the addition of electrophilic radicals to electron-rich alkenyl boronate complexes, leading to alpha-boryl radical formation [9]. Upon single-electron oxidation, ring-contractive 1,2-metalate rearrangement occurs to yield cyclobutyl boronic esters with high levels of stereocontrol [9].
The mechanistic pathway for radical-mediated cyclobutane formation can be characterized through the following key parameters:
| Radical Process | Initiation Method | Yield Range (%) | Stereoselectivity | Reaction Conditions |
|---|---|---|---|---|
| Photoredox-catalyzed | Visible light/Iridium catalyst | 65-89 | >20:1 diastereomeric ratio | Room temperature, inert atmosphere |
| Single-electron transfer | Chemical oxidants | 42-76 | 85-95% enantiomeric excess | Elevated temperature, polar solvents |
| Radical addition | Thermal initiation | 38-64 | 78-92% diastereomeric excess | High temperature, non-polar solvents |
| Metal-catalyzed | Transition metal complexes | 71-94 | >95% regioselectivity | Moderate temperature, coordinating solvents |
Research into radical-mediated cyclobutane ring expansion has revealed that four-membered rings can undergo expansion to five-membered systems through Wagner-Meerwein type rearrangements [15] [16]. The process involves the formation of cyclobutylmethylcarbenium ions, which subsequently rearrange to cyclopentane derivatives through sigma-bond migration [15] [17]. These rearrangements are driven by the relief of ring strain and the formation of more thermodynamically stable ring systems [18] [16].
The photoredox-catalyzed synthesis of cyclobutanes through deboronative radical addition represents a significant advancement in radical-mediated ring formation [10]. The reaction proceeds through single-electron transfer induced deboronative radical addition to electron-deficient alkenes, followed by single-electron oxidation and polar cyclization to yield cyclobutane products [10]. This methodology tolerates a wide range of functional groups and provides access to substituted cyclobutanes with excellent regioselectivity [10].
Ring contraction processes involving radical intermediates have been extensively studied in the context of pyrrolidine-to-cyclobutane transformations [11] [19]. These reactions typically proceed through the formation of 1,4-biradical intermediates generated by single-electron oxidation processes [20] [11]. The biradical intermediates undergo barrierless collapse to form the four-membered ring system with retention of stereochemical information from the starting pyrrolidine [20] [19].
The stereochemical aspects of pyrrolidine-to-cyclobutane transformations are fundamental to understanding the formation and reactivity patterns of 1-((2-Fluorophenyl)thio)cyclobutane-1-carboxylic acid [21] [20] [22]. These transformations represent a unique class of ring contraction reactions that proceed through carefully controlled stereochemical pathways, maintaining the spatial relationships of substituents during the conversion process [22] [19].
Density functional theory calculations have revealed that the stereoretentive formation of cyclobutanes from pyrrolidines occurs through a highly specific mechanistic pathway [20] [19]. The rate-determining step corresponds to the release of dinitrogen from the 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical [20]. The formation of the stereoretentive product is explained by the barrierless collapse of this open-shell singlet 1,4-biradical, which preserves the original stereochemical configuration [19].
The stereochemical outcomes of these transformations can be systematically analyzed through the following data compilation:
| Starting Pyrrolidine Configuration | Cyclobutane Product | Stereochemical Retention (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|
| cis-2,5-disubstituted | cis-1,3-cyclobutane | 94-97 | >20:1 | >97 |
| trans-2,5-disubstituted | trans-1,3-cyclobutane | 91-95 | >20:1 | >97 |
| Spirocyclic pyrrolidine | Spirocyclic cyclobutane | 89-94 | >20:1 | 97 |
| Monosubstituted pyrrolidine | Monosubstituted cyclobutane | 85-92 | 15:1-20:1 | 89-95 |
The mechanism for stereospecific cyclobutane synthesis involves the controlled formation of radical intermediates that undergo ring contraction through nitrogen extrusion [22] [19]. This process has been successfully applied to the synthesis of multisubstituted cyclobutanes containing multiple stereocenters from readily accessible pyrrolidines using iodonitrene chemistry [22]. The stereospecific nature of the synthesis allows for the preparation of unprecedented unsymmetrical spirocyclobutanes with excellent control over absolute and relative stereochemistry [22].
Computational studies have demonstrated that the dihedral angle in the 1,1-diazene intermediate strongly correlates with the nitrogen extrusion activation energy, providing valuable guidance for the rational design of new cyclobutane derivatives [20] [19]. The rotation barrier of the biradical species is significantly higher than the cyclization barrier, explaining the observed stereoretention in the transformation [20]. This mechanistic understanding has enabled the prediction that the methodology could be extended to the synthesis of bicyclic cyclobutanes and ladderane structures [20] [19].
The enantioselective synthesis of cyclobutanes through sequential rhodium-catalyzed bicyclobutanation and copper-catalyzed homoconjugate addition has provided access to enantiomerically enriched cyclobutanes with high diastereoselectivity [23]. The three-component process employs tert-butyl (E)-2-diazo-5-arylpent-4-enoates treated with dirhodium catalysts to provide enantiomerically enriched bicyclobutanes, which subsequently engage in homoconjugate addition sequences [23]. This methodology demonstrates the importance of catalyst selection in controlling stereochemical outcomes, with specific dirhodium complexes favoring particular stereoisomers through steric and electronic effects [23].
The strategic deployment of fluorinated cyclobutane moieties as bioisosteric replacements has emerged as a powerful approach in contemporary drug discovery programs. These saturated polycyclic frameworks serve as effective alternatives to traditional aromatic systems, offering enhanced three-dimensional character while maintaining favorable pharmacological properties [1] [2] [3].
Bicyclo[1.1.1]pentane as a Phenyl Bioisostere
The bicyclo[1.1.1]pentane framework represents one of the most successful examples of phenyl bioisosteric replacement in modern medicinal chemistry. This rigid, saturated scaffold has demonstrated remarkable utility in improving multiple pharmaceutical parameters simultaneously. A notable example from Pfizer involved the replacement of a para-substituted fluorophenyl group in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane skeleton, resulting in improved bioactivity, metabolic stability, aqueous solubility enhancement by 15-fold, and membrane permeability, while simultaneously reducing lipophilicity [1] [2] [3].
The structural analysis of bicyclo[1.1.1]pentane derivatives reveals that the bridge carbon atoms provide a rigid three-dimensional framework that effectively mimics the spatial arrangement of para-disubstituted benzenes. This geometric similarity allows for retention of key pharmacophoric interactions while introducing beneficial physicochemical modifications. The reduced planar character of the bicyclo[1.1.1]pentane system contributes to enhanced aqueous solubility, a critical parameter in pharmaceutical development [3].
Extended Bicyclic Systems in Bioisosteric Applications
The success of bicyclo[1.1.1]pentane has prompted extensive investigation of related bicyclic systems, including bicyclo[2.1.1]hexane and bicyclo[3.1.1]heptane frameworks. These expanded ring systems offer distinct advantages in specific therapeutic contexts. Bicyclo[2.1.1]hexane derivatives have demonstrated retained growth inhibition activity against fungal pathogens in agricultural applications, maintaining efficacy while providing opportunities for intellectual property diversification [3].
The bicyclo[3.1.1]heptane scaffold has shown particular promise in oncology applications, with analogues of the anticancer drug sonidegib exhibiting similar aqueous solubility, improved metabolic stability, and enhanced membrane permeability compared to the parent aromatic compound. These improvements translate to better pharmacokinetic profiles and potentially reduced dosing frequencies in clinical applications [3].
Cubane and Carborane Derivatives as Phenyl Mimics
The highly strained cubane framework has emerged as an unconventional yet effective bioisosteric replacement for phenyl groups. In antimalarial drug discovery programs, cubane analogues have demonstrated improved in vitro potency against Plasmodium falciparum compared to parent phenyl compounds. However, this enhanced potency comes with reduced metabolic stability, as enzyme-mediated oxidation can occur directly on the cubane core, representing an unexpected metabolic liability [2].
Similarly, closo-carborane derivatives have shown potential as phenyl bioisosteres, with tamoxifen analogues demonstrating high activity as antiestrogen agents with enhanced stability to degradation. The carboranyl replacement in aspirin derivatives led to dramatically altered pharmacological profiles, shifting from cyclooxygenase inhibition to potent aldo/keto reductase inhibition [2].
Fluorinated Cyclobutane Building Blocks
The development of fluorinated cyclobutane building blocks represents a strategic approach to combining the beneficial properties of fluorine incorporation with the conformational advantages of cyclobutane rings. These building blocks offer enhanced water solubility and decreased lipophilicity while maintaining retained biological activity. The fluorinated cyclobutane scaffolds provide versatile synthetic intermediates for medicinal chemistry applications, enabling the construction of diverse drug candidates with improved pharmaceutical properties [3] [4].
The incorporation of fluorine atoms into cyclobutane structures introduces additional opportunities for fine-tuning physicochemical properties. The strong carbon-fluorine bond provides metabolic stability, while the electronegativity of fluorine can modulate the pKa of adjacent functional groups. This dual functionality makes fluorinated cyclobutane derivatives particularly attractive for drug discovery programs targeting enzymes with specific active site requirements [5].
Conformational restriction represents a fundamental strategy in medicinal chemistry for optimizing the binding affinity and selectivity of drug candidates. By constraining molecular flexibility, these approaches can overcome entropy penalties associated with protein-ligand binding while simultaneously improving pharmacokinetic properties through reduced rotatable bond counts [14] [15] [16] [17] [18].
Cyclobutane-Based Conformational Constraints
The application of cyclobutane-based amino acids in peptide stapling represents a sophisticated approach to conformational restriction. The development of E7 and Z7 cyclobutane amino acids has enabled geometry-specific hydrocarbon peptide stapling, resulting in enhanced α-helical content and improved biological activity compared to canonical stapled peptides. These cyclobutane-bearing restricted anchoring residues provide superior conformational stability while maintaining compatibility with standard peptide synthesis protocols [14].
The rational design of these cyclobutane amino acids involves careful consideration of stereochemistry, with the E7-E7 combination proving optimal for both ring-closing metathesis efficiency and helical stabilization. Quantum mechanical calculations demonstrate that the E7-E7 geometry provides the highest helical content, translating to superior biological activity in SARS-CoV-2 spike protein inhibition assays. The conformational constraint imposed by the cyclobutane ring ensures that the peptide backbone adopts a geometrically well-defined position relative to the target protein [14].
Rigid Bicyclic Linkers in Drug Design
The incorporation of rigid bicyclic linkers has emerged as an effective strategy for improving both potency and metabolic stability in drug candidates. The use of azabicyclic systems, including 3-azabicyclo[3.2.0]heptane and azabicyclic[3.1.0]hexyl moieties, has demonstrated significant improvements in biochemical potency and whole blood activity. These constrained linkers reduce conformational flexibility while maintaining the spatial relationships necessary for target engagement [16].
The structure-activity relationships within bicyclic linker series reveal that the optimal linker length for covalent warhead positioning corresponds to approximately four bond lengths between critical nitrogen and oxygen atoms. This geometric constraint ensures proper spatial orientation for enzyme inhibition while minimizing off-target interactions. The elimination of chirality through symmetric bicyclic structures simplifies synthesis and removes the need for chiral resolution, making these approaches attractive for pharmaceutical development [16].
Cyclization and Annulation Strategies
The strategic application of cyclization and annulation reactions in drug design enables the systematic reduction of conformational freedom to favor bioactive conformations. This approach has proven particularly valuable in the development of kinase inhibitors, GPCR modulators, and epigenetic drugs, where precise spatial arrangement of pharmacophoric elements is essential for activity and selectivity [17].
The thermodynamic advantages of conformational restriction include reduced entropy penalties upon target binding, leading to enhanced binding affinity through improved enthalpy-entropy compensation. The cyclization strategy enables the optimization of molecular recognition by constraining functional groups in optimal spatial relationships. This approach has yielded numerous clinical candidates with improved potency, selectivity, and metabolic stability profiles [17].
Conformational Rigidification in Lead Optimization
The systematic rigidification of flexible linkers has demonstrated remarkable success in optimizing drug candidates for oral bioavailability and target engagement. The development of RORγt inverse agonists illustrates this approach, where the introduction of a cis-1,3-disubstituted cyclobutane ring as a replacement for an unconstrained aliphatic linker resulted in improved potency and optimal pharmacokinetic properties. The cis-isomer demonstrated superior activity compared to the trans-isomer, highlighting the importance of stereochemical considerations in conformational restriction [15].
The conformational analysis of rigidified molecules reveals that the cyclobutane constraint stabilizes the biologically relevant conformation while reducing the number of accessible rotamers. This conformational bias translates to enhanced molecular recognition by the target receptor, resulting in improved binding affinity and selectivity. The approach has been successfully applied across diverse therapeutic areas, including oncology, immunology, and metabolic diseases [15].
Steric Hindrance and Pharmacophore Optimization
The strategic incorporation of steric hindrance through conformational constraints enables the precise directing of key pharmacophore groups toward optimal target interactions. The development of PDE2 inhibitors exemplifies this approach, where the introduction of a cyclopropyl group to constrain a benzyl substituent resulted in 50-fold improved potency and enhanced lipophilic ligand efficiency. The conformational constraint allows the molecule to adopt the preferred torsion angle with the target binding site [15].
The molecular modeling studies reveal that the cyclopropyl constraint stabilizes the bioactive conformation by reducing the number of accessible rotamers while maintaining optimal pharmacophore positioning. This approach enables the achievement of dramatic potency improvements beyond what would be expected from simple lipophilicity changes, representing the "magic methyl effect" in medicinal chemistry. The enhanced target selectivity achieved through conformational restriction reduces off-target interactions and improves therapeutic index [15] [18].
Rotatable Bond Reduction and Bioavailability
The systematic reduction of rotatable bonds represents a fundamental approach to improving oral bioavailability, with empirical studies demonstrating that compounds with 10 or fewer rotatable bonds and polar surface area below 140 Ų show high probability for good oral absorption. This relationship extends the acceptable molecular weight range beyond traditional Lipinski rule limitations, enabling the development of larger, more complex drug candidates with favorable pharmacokinetic properties [18].